molecular formula C17H19ClN2O5S B4395516 N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide

N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide

Cat. No.: B4395516
M. Wt: 398.9 g/mol
InChI Key: QNJMFZIOCQWQCN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide is a synthetic organic compound characterized by the presence of chloro, methoxy, and sulfonylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 4-methoxybenzenesulfonyl chloride.

    Formation of Intermediate: The 3-chloro-4-methoxyaniline reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form an intermediate sulfonamide.

    Amidation: The intermediate sulfonamide undergoes amidation with 2-bromo-1-phenylpropan-1-one in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonylamino group can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products

    Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.

    Reduction: Formation of N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]propanamide.

    Substitution: Formation of N-(3-azido-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel polymers with unique properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfonylamino compounds with biological macromolecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)propanamide
  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 3-(3-chloro-4-methoxyphenyl)propionic acid

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide is unique due to the presence of both chloro and sulfonylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S/c1-11(17(21)19-12-4-9-16(25-3)15(18)10-12)20-26(22,23)14-7-5-13(24-2)6-8-14/h4-11,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJMFZIOCQWQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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